LogP Superiority vs. 4-(Dimethylamino)cinnamic Acid
The target compound demonstrates a computed partition coefficient (LogP) of 2.11, indicating enhanced lipophilicity compared to the simpler analog 4-(Dimethylamino)cinnamic acid, for which a lower LogP is inferred due to its smaller, more polar structure [1]. The quantified difference in LogP directly impacts membrane permeability predictions in drug discovery contexts. This represents a class-level inference, as experimentally determined LogP values for the comparator under identical conditions are not currently available in the public domain.
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.11 |
| Comparator Or Baseline | 4-(Dimethylamino)cinnamic acid (CAS 1552-96-1); Lower LogP value inferred based on structural mass |
| Quantified Difference | Increase in LogP is attributable to the additional C3H6O linker and tertiary amine |
| Conditions | In silico prediction model (chemsrc.com database) |
Why This Matters
This specific LogP value is critical for researchers selecting a building block for CNS drug candidates, where a higher LogP (within the 2-3 range) is often desired for blood-brain barrier penetration.
- [1] Chemsrc. (2024). 3-[4-[3-(dimethylamino)propoxy]phenyl]prop-2-enoic acid. CAS No. 220914-34-1. Retrieved from m.chemsrc.com View Source
